molecular formula C17H14ClFN2OS B2887631 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851808-23-6

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2887631
CAS No.: 851808-23-6
M. Wt: 348.82
InChI Key: MHOIADADILJCTN-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique molecular structure. This compound features a combination of chlorophenyl, methylsulfanyl, dihydroimidazolyl, and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and fluorophenyl intermediates, followed by the introduction of the methylsulfanyl and dihydroimidazolyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods also focus on optimizing the efficiency of the synthesis, minimizing waste, and ensuring safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-bromophenyl)methanone
  • [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-chlorophenyl)methanone
  • [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone

Uniqueness

The uniqueness of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the methylsulfanyl and dihydroimidazolyl moieties, makes it a versatile compound for various research applications.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-3-1-2-12(10-14)11-23-17-20-8-9-21(17)16(22)13-4-6-15(19)7-5-13/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIADADILJCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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